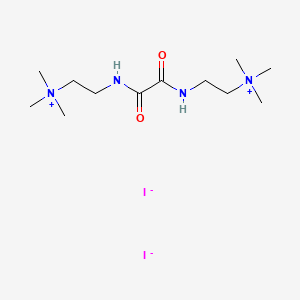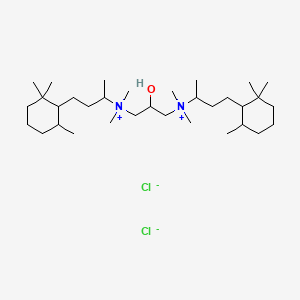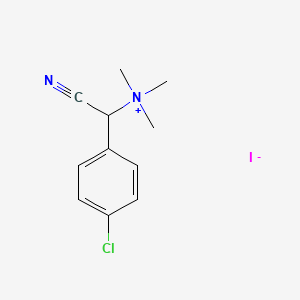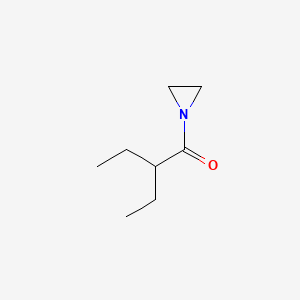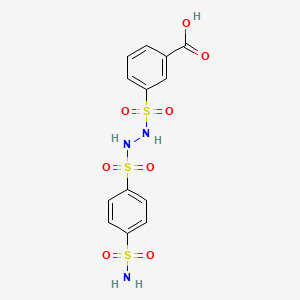
Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- is a complex organic compound with the molecular formula C13H12N2O6S2. It is characterized by the presence of multiple functional groups, including a benzoic acid moiety, sulfonamide groups, and a hydrazino linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- typically involves multiple steps One common method starts with the sulfonation of benzoic acid to introduce the sulfonyl groupsThe final step involves the coupling of the sulfonyl and hydrazino groups to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as sulfonation, hydrazination, and purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .
Applications De Recherche Scientifique
Benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use as an antimicrobial agent.
Industry: It is used in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-((4-aminosulfonyl)phenyl)amino]sulfonyl: Similar structure but lacks the hydrazino linkage.
Benzoic acid, 2-((4-(aminosulfonyl)phenyl)amino)carbonyl: Contains a carbonyl group instead of a hydrazino group
Uniqueness
The presence of the hydrazino linkage in benzoic acid, 4-((2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazino)sulfonyl)- makes it unique compared to other similar compounds. This linkage can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities .
Propriétés
Numéro CAS |
62646-44-0 |
|---|---|
Formule moléculaire |
C13H13N3O8S3 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
3-[[(4-sulfamoylphenyl)sulfonylamino]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H13N3O8S3/c14-25(19,20)10-4-6-11(7-5-10)26(21,22)15-16-27(23,24)12-3-1-2-9(8-12)13(17)18/h1-8,15-16H,(H,17,18)(H2,14,19,20) |
Clé InChI |
KQGIECCWAJZCSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



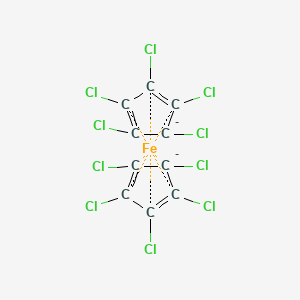
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
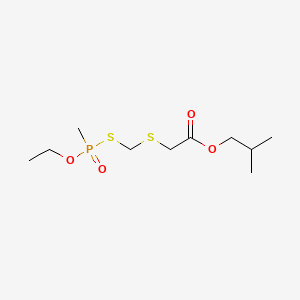
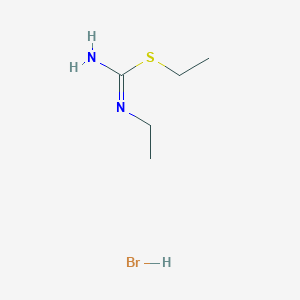
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
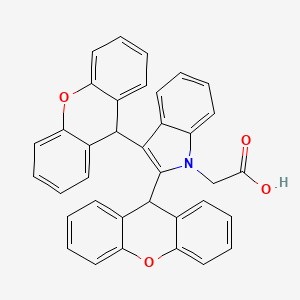
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)
